1-(3-methoxyphenyl)-N-{[4-(propan-2-yl)phenyl]methyl}-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide
Overview
Description
1-(3-methoxyphenyl)-N-{[4-(propan-2-yl)phenyl]methyl}-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide is a synthetic compound that has garnered interest in various fields of scientific research This compound is characterized by its complex structure, which includes a methoxyphenyl group, a propan-2-ylphenyl group, a pyridinyl group, and a triazole ring
Preparation Methods
The synthesis of 1-(3-methoxyphenyl)-N-{[4-(propan-2-yl)phenyl]methyl}-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide typically involves multiple steps, including the formation of the triazole ring and the subsequent attachment of the various functional groups. One common synthetic route involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cycloaddition reaction between an azide and an alkyne. This reaction is often catalyzed by copper(I) salts under mild conditions.
Attachment of the Methoxyphenyl Group: The methoxyphenyl group can be introduced through a nucleophilic substitution reaction, where a suitable methoxyphenyl halide reacts with the triazole intermediate.
Introduction of the Propan-2-ylphenyl Group: This step involves the alkylation of the triazole intermediate with a propan-2-ylphenyl halide.
Incorporation of the Pyridinyl Group: The pyridinyl group can be attached through a coupling reaction, such as a Suzuki-Miyaura cross-coupling, using a pyridinyl boronic acid and a suitable halogenated triazole intermediate.
Formation of the Carboxamide Group: The final step involves the formation of the carboxamide group through an amidation reaction between the triazole intermediate and an appropriate amine.
Industrial production methods for this compound may involve optimization of these synthetic steps to improve yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
1-(3-methoxyphenyl)-N-{[4-(propan-2-yl)phenyl]methyl}-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of phenolic derivatives.
Reduction: Reduction reactions can occur at the triazole ring, potentially leading to the formation of dihydrotriazole derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the halogenated positions of the phenyl and pyridinyl groups.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura cross-coupling, to form more complex derivatives.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts like palladium for coupling reactions. Major products formed from these reactions include phenolic derivatives, dihydrotriazole derivatives, and various substituted analogs.
Scientific Research Applications
1-(3-methoxyphenyl)-N-{[4-(propan-2-yl)phenyl]methyl}-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide has a wide range of scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new triazole-based compounds with potential biological activity.
Biology: The compound is studied for its potential as a bioactive molecule, with research focusing on its interactions with various biological targets.
Medicine: The compound is investigated for its potential therapeutic applications, including its use as an anti-inflammatory, anticancer, or antimicrobial agent.
Industry: The compound is explored for its potential use in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-(3-methoxyphenyl)-N-{[4-(propan-2-yl)phenyl]methyl}-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through the following mechanisms:
Enzyme Inhibition: The compound may inhibit specific enzymes involved in various biological processes, leading to altered cellular functions.
Receptor Binding: The compound may bind to specific receptors on the cell surface, modulating signal transduction pathways and cellular responses.
DNA Intercalation: The compound may intercalate into DNA, affecting gene expression and cellular proliferation.
The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structural features.
Comparison with Similar Compounds
1-(3-methoxyphenyl)-N-{[4-(propan-2-yl)phenyl]methyl}-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide can be compared with other similar compounds, such as:
1-(2-methoxyphenyl)-3-phenyl-1,4-dihydro-1,2,4-benzotriazin-4-yl: This compound has a similar triazole ring structure but differs in the substitution pattern and functional groups.
4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline: This compound contains a boron-containing group and aniline moiety, offering different chemical properties and reactivity.
4-nitrophenyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl carbonate: This compound features a nitrophenyl group and a boronic ester, providing unique reactivity in organic synthesis.
Properties
IUPAC Name |
1-(3-methoxyphenyl)-N-[(4-propan-2-ylphenyl)methyl]-5-pyridin-4-yltriazole-4-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25N5O2/c1-17(2)19-9-7-18(8-10-19)16-27-25(31)23-24(20-11-13-26-14-12-20)30(29-28-23)21-5-4-6-22(15-21)32-3/h4-15,17H,16H2,1-3H3,(H,27,31) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UIHZDGMTPGEWAA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)CNC(=O)C2=C(N(N=N2)C3=CC(=CC=C3)OC)C4=CC=NC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25N5O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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